Cas no 4156-70-1 (3,4,5-trimethoxybenzenecarboximidamide)

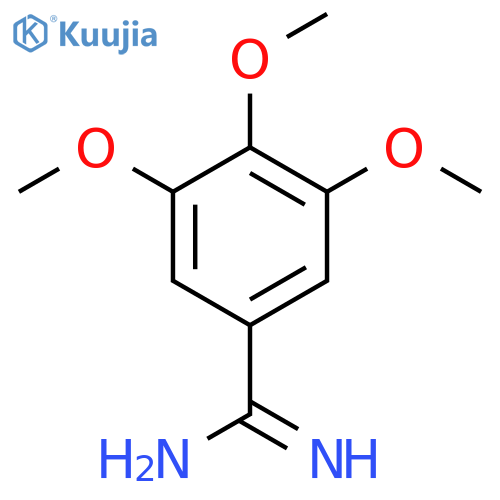

4156-70-1 structure

商品名:3,4,5-trimethoxybenzenecarboximidamide

3,4,5-trimethoxybenzenecarboximidamide 化学的及び物理的性質

名前と識別子

-

- 3,4,5-trimethoxy-benzamidine

- 3,4,5-trimethoxybenzenecarboximidamide

- 3,4,5-TRIMETHOXYBENZIMIDAMIDE

- A825596

- 4156-70-1

- STK519599

- AB18282

- CS-0302184

- SCHEMBL3370885

- EN300-1850073

- AKOS002391939

- 3,4,5-trimethoxybenzamidine

- DTXSID10404737

- 3,4,5-TRIMETHOXYBENZENE-1-CARBOXIMIDAMIDE

- MFCD04114420

-

- MDL: MFCD04114420

- インチ: InChI=1S/C10H14N2O3/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H3,11,12)

- InChIKey: LNABPJQXZBKJMS-UHFFFAOYSA-N

- ほほえんだ: COC1=C(C(=CC(=C1)C(=N)N)OC)OC

計算された属性

- せいみつぶんしりょう: 210.10000

- どういたいしつりょう: 210.1

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 209

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 77.6A^2

- 疎水性パラメータ計算基準値(XlogP): 0.4

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 327.7±52.0 °C at 760 mmHg

- フラッシュポイント: 152.0±30.7 °C

- PSA: 77.56000

- LogP: 1.79650

- じょうきあつ: 0.0±0.7 mmHg at 25°C

3,4,5-trimethoxybenzenecarboximidamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3,4,5-trimethoxybenzenecarboximidamide 税関データ

- 税関コード:2925290090

- 税関データ:

中国税関コード:

2925290090概要:

2925290090他のイミン及びその誘導体及びその塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2925290090その他のイミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

3,4,5-trimethoxybenzenecarboximidamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019144045-1g |

3,4,5-Trimethoxybenzimidamide |

4156-70-1 | 97% | 1g |

$434.66 | 2023-09-01 | |

| Enamine | EN300-1850073-0.25g |

3,4,5-trimethoxybenzene-1-carboximidamide |

4156-70-1 | 0.25g |

$381.0 | 2023-09-19 | ||

| Enamine | EN300-1850073-0.1g |

3,4,5-trimethoxybenzene-1-carboximidamide |

4156-70-1 | 0.1g |

$364.0 | 2023-09-19 | ||

| Enamine | EN300-1850073-5g |

3,4,5-trimethoxybenzene-1-carboximidamide |

4156-70-1 | 5g |

$1199.0 | 2023-09-19 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0033-500mg |

3,4,5-Trimethoxy-benzamidine |

4156-70-1 | 98% | 500mg |

¥4655.75 | 2025-01-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372854-500mg |

3,4,5-Trimethoxybenzimidamide |

4156-70-1 | 97% | 500mg |

¥7074 | 2023-04-14 | |

| TRC | B588395-10mg |

3,4,5-trimethoxybenzenecarboximidamide |

4156-70-1 | 10mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B588395-100mg |

3,4,5-trimethoxybenzenecarboximidamide |

4156-70-1 | 100mg |

$ 210.00 | 2022-06-07 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0033-5g |

3,4,5-Trimethoxy-benzamidine |

4156-70-1 | 98% | 5g |

33904.74CNY | 2021-05-07 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0033-1g |

3,4,5-Trimethoxy-benzamidine |

4156-70-1 | 98% | 1g |

8463.46CNY | 2021-05-07 |

3,4,5-trimethoxybenzenecarboximidamide 関連文献

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

4156-70-1 (3,4,5-trimethoxybenzenecarboximidamide) 関連製品

- 69783-31-9(3,4-dimethoxybenzene-1-carboximidamide)

- 25412-66-2(3-methoxy-benzamidine)

- 26130-49-4(3,5-dimethoxybenzene-1-carboximidamide)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:4156-70-1)3,4,5-trimethoxybenzenecarboximidamide

清らかである:99%

はかる:1g

価格 ($):392.0